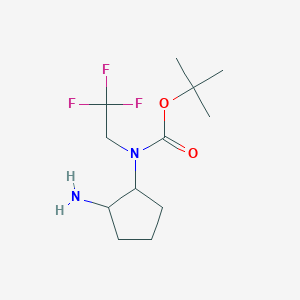![molecular formula C7H7F2NO B14886465 3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a nitrogen-containing ring adds to its chemical versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This method allows for the construction of the tricyclic core with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the fluorine positions.
Aplicaciones Científicas De Investigación
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of (1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure and fluorine atoms contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,4S,6S)-tricyclo[4.2.0.0(2,4)]octan-5-one: Another tricyclic compound with a similar core structure but different functional groups.
(1S,2R,4R,6S)-tricyclo[4.2.0.0(2,4)]octan-5-ol: A related compound with a hydroxyl group instead of a ketone.
(1S,2R,4R,5S,6S)-tricyclo[4.2.0.0(2,4)]octan-5-yl 3,5-dinitrobenzoate: A derivative with a benzoate ester group.
Uniqueness
The presence of fluorine atoms and the specific stereochemistry of (1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3210(2,4)]octan-7-one distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C7H7F2NO |
|---|---|
Peso molecular |
159.13 g/mol |
Nombre IUPAC |
3,3-difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)4-2-1-3(5(4)7)10-6(2)11/h2-5H,1H2,(H,10,11) |
Clave InChI |
NNOIYCMEFXTRHY-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C(C1NC2=O)C3(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


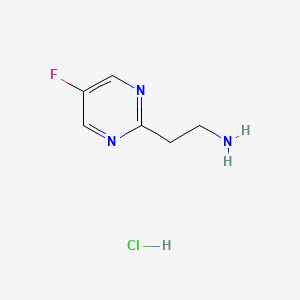
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
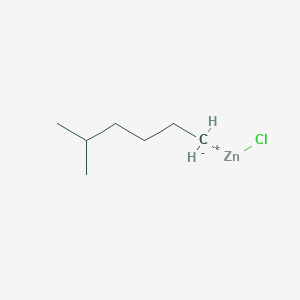
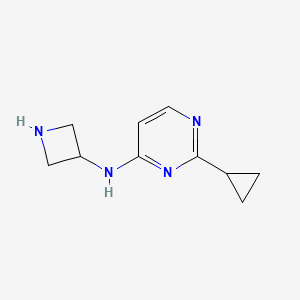

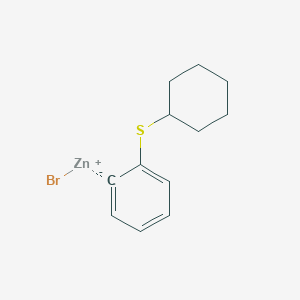
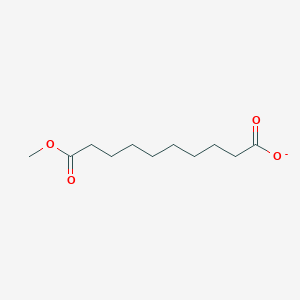
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)

![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)

![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
